molecular formula C15H23BrO3 B15008195 Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate

Katalognummer: B15008195
Molekulargewicht: 331.24 g/mol
InChI-Schlüssel: DFOVZXUMFZJKIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate is an organic compound with the molecular formula C15H23BrO3. This compound is characterized by the presence of a bromine atom attached to a cyclohexyl ring, which is further connected to a carbonyl group and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate can be synthesized through the bromination of methyl cyclohexanecarboxylate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the cyclohexyl ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in various organic reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate involves its interaction with specific molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved in its reactions include nucleophilic substitution, reduction, and oxidation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclohexanecarboxylate is unique due to the presence of both a bromine atom and a carbonyl group on the cyclohexyl ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in organic synthesis .

Eigenschaften

Molekularformel

C15H23BrO3

Molekulargewicht

331.24 g/mol

IUPAC-Name

methyl 1-(1-bromocyclohexanecarbonyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C15H23BrO3/c1-19-13(18)14(8-4-2-5-9-14)12(17)15(16)10-6-3-7-11-15/h2-11H2,1H3

InChI-Schlüssel

DFOVZXUMFZJKIK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1(CCCCC1)C(=O)C2(CCCCC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.